molecular formula C29H30ClF3N4O B2679059 (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone CAS No. 303998-74-5

(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone

Cat. No.: B2679059
CAS No.: 303998-74-5
M. Wt: 543.03
InChI Key: GEPTZROAKUKJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone (CAS: 303998-78-9) is a structurally complex molecule with the empirical formula C23H26ClF3N4O and a molecular weight of 466.93 g/mol . Its structure features a benzhydryl-substituted piperazine moiety connected via a methanone linker to a piperidine ring, which is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group. The chlorine and trifluoromethyl substituents are critical for electronic and steric effects, influencing binding interactions and metabolic stability.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClF3N4O/c30-25-19-24(29(31,32)33)20-34-27(25)36-13-11-23(12-14-36)28(38)37-17-15-35(16-18-37)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,23,26H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPTZROAKUKJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.

    Pyridine Derivative Preparation: Separately, 3-chloro-5-(trifluoromethyl)-2-pyridine is synthesized through halogenation and trifluoromethylation reactions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine derivative under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interaction of piperazine and piperidine derivatives with biological systems.

Medicine:

    Pharmacological Research: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzhydryl group may enhance its binding affinity to these targets, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The compound’s effects are mediated through modulation of signaling pathways, potentially altering neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Substituents / Key Features Molecular Weight (g/mol) Bioactivity Notes
Target Compound C23H26ClF3N4O - 3-Chloro-5-(trifluoromethyl)pyridinyl
- Benzhydrylpiperazino
466.93 Likely enhanced lipophilicity for membrane permeability; potential CNS targeting
(4-Benzyhlpiperazino)-[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone C28H23F3N6OS - Pyrazolo[1,5-a]pyrimidin-3-yl core
- Thiophen-2-yl and trifluoromethyl substituents
548.58 Improved solubility due to heterocyclic pyrimidine; possible kinase inhibition
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) C19H20ClF3N4OS - Thiophen-2-yl butanone chain
- Chloro-trifluoromethylpyridinyl piperazine
444.89 Enhanced receptor selectivity via thiophene flexibility
MK37 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) C17H16F3N3OS - Trifluoromethylphenyl piperazine
- Thiophen-2-yl methanone
367.39 Potential GPCR modulation; reduced steric hindrance
Triazolylphenylamino-pyrimidine derivative C22H22ClN7O2 - Triazolylphenylamino group
- Chloropyrimidine core
451.91 High solubility; likely targeting nucleotide-binding domains

Key Findings and Trends

Trifluoromethyl Group : A common feature across analogs (e.g., ), this group enhances metabolic stability and lipophilicity, favoring target engagement in hydrophobic pockets .

The pyrazolo[1,5-a]pyrimidin-3-yl core in introduces additional hydrogen-bonding sites, which may enhance solubility and kinase inhibition .

Substituent Flexibility :

  • Thiophen-2-yl groups () introduce conformational flexibility, aiding in binding to dynamic protein regions.
  • Benzhydryl vs. Benzyl groups ( vs. ): Benzhydryl’s bulkiness may improve CNS penetration but reduce solubility compared to benzyl .

Biological Activity

The compound (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its complex structure, featuring a combination of piperazine and pyridine moieties, suggests a variety of interactions with biological targets, particularly within the central nervous system and in cancer therapeutics.

Chemical Structure and Properties

  • Molecular Formula : C20H15ClF3N3O2S
  • Molecular Weight : 432.86 g/mol
  • SMILES Notation : C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
  • InChIKey : JFSANVLFQAQBQF-CXUHLZMHSA-N

This compound's structure is characterized by a benzhydryl group attached to a piperazine ring, which is further substituted with a chloro-trifluoromethyl pyridine derivative. Such modifications enhance its lipophilicity and potentially its ability to cross the blood-brain barrier.

1. Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

Cell Line IC50 (µM)
HCT116< 1
HT29< 1
Ca9-22< 4

2. Neurological Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. Piperazine derivatives have been implicated in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, such compounds have demonstrated efficacy in reducing symptoms associated with anxiety and depression .

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition

Research indicates that piperazine compounds can act as selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endogenous cannabinoids, which may contribute to analgesic effects . This mechanism is particularly relevant for developing treatments for chronic pain conditions.

Case Study 1: Anticancer Activity

A study conducted on several piperazine derivatives including this compound revealed that these compounds significantly inhibited tumor growth in xenograft models of human colon cancer. The treatment resulted in reduced tumor size and increased apoptosis markers compared to control groups.

Case Study 2: FAAH Inhibition

In a pharmacological assessment, a related piperazine derivative was tested for its ability to inhibit FAAH activity. Results showed a dose-dependent increase in endocannabinoid levels, correlating with reduced pain responses in rodent models of neuropathic pain. This suggests that similar compounds may offer therapeutic benefits for pain management .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity :
    • Research indicates that compounds with similar structural motifs to (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone exhibit antipsychotic properties. The piperazine and piperidine rings are known to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
  • Antidepressant Properties :
    • The compound's structure suggests potential efficacy as an antidepressant. Similar compounds have been studied for their ability to modulate serotonin levels in the brain, which can alleviate symptoms of depression .
  • Analgesic Effects :
    • Preliminary studies have indicated that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies. Their interaction with neurotransmitter systems involved in pain perception could be a focus for further research .

Biological Research Applications

  • Receptor Binding Studies :
    • The unique structure allows for exploration in receptor binding studies, particularly for G-protein coupled receptors (GPCRs). This can help elucidate mechanisms of action and guide the design of more selective compounds .
  • In Vivo Studies :
    • In vivo models using this compound can provide insights into its pharmacokinetics and pharmacodynamics. Understanding how the compound behaves within biological systems is crucial for assessing its therapeutic potential .

Case Studies

Study TitleFocusFindings
Antipsychotic Potential of Piperazine DerivativesInvestigated the efficacy of similar compounds as antipsychoticsCompounds showed significant receptor affinity and behavioral improvements in animal models
Serotonin Modulation by Trifluoromethylated CompoundsExamined the effects on serotonin levelsIndicated potential antidepressant effects through serotonin receptor modulation
Analgesic Properties of Novel Piperidine DerivativesAssessed pain relief capabilitiesDemonstrated dose-dependent analgesic effects in rodent models

Q & A

Q. What are the optimal synthetic routes for preparing (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzhydrylpiperazine derivatives with substituted pyridinyl-piperidine intermediates. For example, analogous compounds (e.g., , compounds 22b, 25) were synthesized via amide bond formation using benzoic acid derivatives and purified via column chromatography (n-hexane/EtOAC gradients). Purity validation employs HPLC (e.g., 95% peak area at 254 nm) and NMR to confirm chemical environments . Elemental analysis discrepancies (e.g., carbon/hydrogen deviations in ) highlight the need for complementary techniques like mass spectrometry to rule out solvent residues or impurities .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Combine ¹H-/¹³C-NMR to map proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm in ). HPLC retention times (e.g., 13.036 min for compound 22b in ) and elemental analysis (C, H, N percentages) are critical. Discrepancies >0.3% in elemental analysis necessitate re-purification or alternative synthesis steps .

Advanced Research Questions

Q. How should researchers address contradictions in elemental analysis data during characterization?

  • Methodological Answer : Discrepancies (e.g., calculated vs. observed C: 68.21% vs. 67.90% in ) may arise from hygroscopicity, incomplete combustion, or residual solvents. Mitigation strategies include:
  • Drying samples under vacuum (≤0.1 mmHg) for 24 hours.
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Repeating synthesis under inert atmospheres to prevent oxidation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer : Design analogs by modifying:
  • Pyridinyl substituents : Replace Cl or CF₃ groups (e.g., ) with F, Br, or methoxy to assess electronic effects.
  • Piperazino/piperidinyl moieties : Introduce cyclohexyl (, compound 48) or isopropyl groups (, compound 14) to probe steric impacts.
    Biological assays (e.g., kinase inhibition) should use standardized protocols with positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) .

Q. How can experimental designs for biological evaluation minimize confounding variables?

  • Methodological Answer : Adopt randomized block designs (e.g., ) with:
  • Negative controls : Vehicle-only treatments.
  • Replicates : ≥4 replicates per condition to account for biological variability.
  • Blinded analysis : Independent validation of HPLC/assay data.
    For in vitro studies, validate cell line authenticity via STR profiling and monitor mycoplasma contamination .

Q. What methodological challenges arise in scaling up synthesis, and how can they be resolved?

  • Methodological Answer : Low yields (e.g., 25% for compound 20a in ) may stem from side reactions or poor solubility. Solutions include:
  • Optimizing reaction conditions : Higher dilution for sterically hindered intermediates.
  • Alternative catalysts : Use Pd/C or Ni-based catalysts for efficient coupling.
  • Purification scalability : Replace column chromatography with recrystallization (e.g., n-hexane/EtOAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.